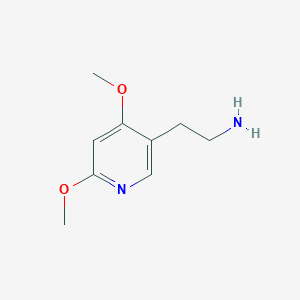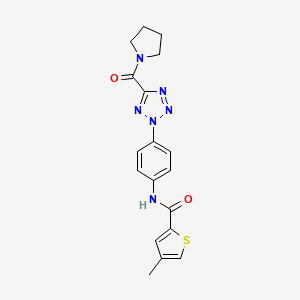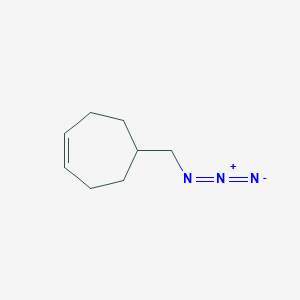![molecular formula C20H24FN3O4S B2522323 N-(2-(4-(2-氟苯基)哌嗪-1-基)乙基)-2,3-二氢苯并[b][1,4]二氧六环-6-磺酰胺 CAS No. 1049391-70-9](/img/structure/B2522323.png)
N-(2-(4-(2-氟苯基)哌嗪-1-基)乙基)-2,3-二氢苯并[b][1,4]二氧六环-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶抑制
最近的研究表明该化合物是一种新型的平衡型核苷转运蛋白 (ENT) 抑制剂。具体来说,它对 ENT2 的选择性高于 ENT1 。研究其结合模式、特异性和在与核苷转运相关的疾病中的潜在治疗意义可能是一个有希望的研究方向。
物理化学修饰
研究人员有意地改变了该化合物的物理化学性质(大小、电荷、亲脂性)以改善其药代动力学特征。这些修饰旨在增强细菌细胞渗透性,改变 DNA 拓扑异构酶复合物的结合,并可能解决抗生素耐药性和生物膜形成 。需要进一步的优化和构效关系研究。
晶体结构见解
晶体结构分析揭示了化合物内的键长和几何形状。值得注意的是,N(1)—C(6)、N(1)—C(7)、N(1)—C(10)、N(2)—C(8)、N(2)—C(9) 和 N(2)—N(11) 键长几乎等于典型的单键 。了解这些结构特征可以为药物设计和预测分子相互作用提供信息。
作用机制
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis. By inhibiting ENTs, the compound disrupts nucleotide synthesis, which can have downstream effects on DNA replication and cell proliferation .
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a long-lasting effect in the body .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis. This can have various molecular and cellular effects, potentially including reduced cell proliferation .
生化分析
Biochemical Properties
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis and the regulation of adenosine function. The compound interacts with ENTs by binding to their active sites, thereby inhibiting their function . This interaction is non-competitive and irreversible, meaning that the compound binds to a site other than the active site and does not dissociate easily . The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects .
Cellular Effects
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the function of ENTs, which play a role in the regulation of adenosine levels . This inhibition can lead to altered gene expression and changes in cellular metabolism. The compound does not affect cell viability, protein expression, or the internalization of ENTs, indicating that its effects are specific to the inhibition of nucleoside transport .
Molecular Mechanism
The molecular mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its binding to ENTs. The compound binds to a site distinct from the active site, leading to a reduction in the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporter for its substrate . This suggests that the compound induces a conformational change in the transporter that reduces its activity. Molecular docking studies have shown that the binding site of the compound in ENT1 may differ from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade easily . Long-term studies have shown that its inhibitory effects on ENTs persist over extended periods, indicating that the compound remains active and effective in inhibiting nucleoside transport
Dosage Effects in Animal Models
The effects of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant adverse effects . At higher doses, it may lead to toxic effects, including alterations in cellular metabolism and potential damage to tissues
Metabolic Pathways
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with ENTs, which are responsible for the uptake of nucleosides into cells . By inhibiting these transporters, the compound can affect the levels of nucleosides and their metabolites within cells. This can lead to changes in metabolic flux and alterations in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is transported and distributed through interactions with transporters and binding proteins. The compound is likely to be taken up by cells via passive diffusion or facilitated transport . Once inside the cells, it may bind to specific proteins that facilitate its distribution and localization within different cellular compartments
Subcellular Localization
The subcellular localization of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is influenced by its interactions with targeting signals and post-translational modifications. The compound is likely to be localized in specific cellular compartments where ENTs are present This localization is essential for its inhibitory effects on nucleoside transport
属性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-3-1-2-4-18(17)24-11-9-23(10-12-24)8-7-22-29(25,26)16-5-6-19-20(15-16)28-14-13-27-19/h1-6,15,22H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRURLUISEXNHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione](/img/structure/B2522240.png)

![N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2522245.png)

![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2522249.png)




![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)
![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)
![1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2522257.png)
![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)

